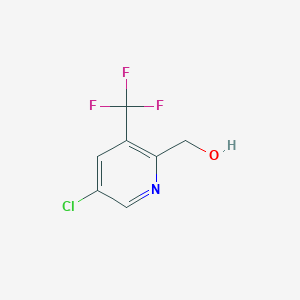

(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic aromatic compounds. The compound's molecular formula is represented as carbon-seven hydrogen-five chlorine-one fluorine-three nitrogen-one oxygen-one, indicating a total molecular composition that reflects its complex substitution pattern. The pyridine numbering system begins at the nitrogen atom, which is designated as position 1, with subsequent carbon atoms numbered consecutively around the six-membered aromatic ring.

The structural architecture of this compound features three distinct functional regions that contribute to its overall chemical behavior. The trifluoromethyl group (-CF₃) occupies the 3-position relative to the nitrogen atom, introducing significant electron-withdrawing character due to the high electronegativity of fluorine atoms. The chlorine substituent at the 5-position provides additional electron-withdrawing properties while offering potential sites for nucleophilic substitution reactions. The methanol group (-CH₂OH) attached to the 2-position carbon serves as a reactive functional group that can participate in various chemical transformations including oxidation, esterification, and substitution reactions.

Comparative analysis with related pyridine derivatives reveals the unique positioning of substituents in this compound. Unlike the more commonly studied (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, where the chlorine and trifluoromethyl positions are reversed, this isomer presents distinct electronic and steric characteristics. The molecular weight of approximately 211.57 grams per mole places this compound within a similar range to other substituted pyridine derivatives, yet its specific substitution pattern creates unique properties that distinguish it from structural analogs.

The three-dimensional conformation of this compound is influenced by several factors including the planar nature of the pyridine ring system and the spatial requirements of the various substituents. The trifluoromethyl group, being highly electronegative, creates a significant dipole moment that affects intermolecular interactions and solubility characteristics. The positioning of the methanol group adjacent to the nitrogen atom in the pyridine ring may result in potential hydrogen bonding interactions that influence both the compound's physical properties and its reactivity profile.

Historical Development in Organofluorine Chemistry

The development of compounds containing trifluoromethyl groups represents a significant milestone in the evolution of organofluorine chemistry, which traces its origins to the early nineteenth century. The field of organofluorine chemistry began in 1835 when Dumas and Péligot first synthesized fluoromethane by distilling dimethyl sulfate with potassium fluoride, marking the beginning of systematic organofluorine research. This pioneering work established the foundation for understanding carbon-fluorine bond formation and the unique properties imparted by fluorine substitution in organic molecules.

The advancement of organofluorine chemistry accelerated significantly during the twentieth century, driven by both academic curiosity and industrial applications. In 1898, Frédéric Swarts introduced antimony fluoride as a fluoride source, providing more controlled methods for introducing fluorine into organic molecules. The development of chlorofluorocarbons in the 1920s demonstrated the practical utility of fluorinated compounds, leading General Motors to adopt these materials as refrigerants and spurring further research into organofluorine chemistry applications.

The discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont's Jackson Laboratory on April 6, 1938, marked a revolutionary moment in fluoropolymer chemistry. This accidental discovery highlighted the remarkable stability and unique properties of perfluorinated materials, encouraging broader exploration of fluorine-containing compounds across various chemical applications. The subsequent development of electrophilic fluorinating methodologies, beginning with cobalt trifluoride in the late 1940s, provided synthetic chemists with more sophisticated tools for introducing fluorine atoms and trifluoromethyl groups into organic molecules.

The pharmaceutical applications of organofluorine compounds gained prominence with the 1957 description of 5-fluorouracil's anticancer activity, representing one of the first examples of rational drug design incorporating fluorine substitution. This breakthrough demonstrated the potential for fluorine-containing compounds to exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated analogs. The strategic incorporation of trifluoromethyl groups into pharmaceutical compounds became increasingly common as researchers recognized their ability to modulate lipophilicity, metabolic stability, and biological target interactions.

The establishment of fluorodeoxyglucose as a useful reagent in fluorine-18 positron emission tomography during the 1970s further expanded the medical applications of organofluorine chemistry. This development highlighted the utility of fluorine isotopes in medical imaging and diagnostic applications, contributing to the growing recognition of fluorine's importance in biomedical research. The discovery of the first carbon-fluorine bond-forming enzyme, fluorinase, in 2002 represented a significant advancement in understanding biological fluorine incorporation and opened new avenues for enzymatic fluorination strategies.

Position Within Pyridine Derivative Classifications

Pyridine derivatives constitute a vast class of heterocyclic aromatic compounds that play crucial roles in both biological systems and synthetic chemistry applications. The fundamental pyridine structure, characterized by a six-membered aromatic ring containing one nitrogen atom, provides a versatile scaffold for chemical modification and functionalization. Important naturally occurring pyridine derivatives include niacin, nicotinamide, and vitamin B6, which demonstrate the biological significance of this heterocyclic system. The pyridine ring system exhibits unique electronic properties due to the presence of the nitrogen atom, which creates an electron-deficient aromatic system that influences both reactivity patterns and coordination chemistry behavior.

The classification of this compound within the broader category of halogenated pyridine derivatives places it among compounds that exhibit modified electronic properties compared to unsubstituted pyridine. Chloropyridines represent an important subcategory of pyridine derivatives, with various isomers including 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine serving as key intermediates in pharmaceutical and agrochemical synthesis. The direct halogenation of pyridine with chlorine gas above 270 degrees Celsius typically produces mixtures of chlorinated products, highlighting the challenges associated with regioselective halogenation of the pyridine ring system.

The incorporation of trifluoromethyl substituents into pyridine derivatives creates a specialized subclass characterized by enhanced lipophilicity and altered electronic properties. Trifluoromethylpyridine derivatives, such as 4-(trifluoromethyl)pyridine, demonstrate the significant impact that fluorine substitution can have on molecular properties. The carbon-fluorine bond represents the strongest bond in organic chemistry, with the high electronegativity of fluorine creating substantial dipole moments that influence both intramolecular and intermolecular interactions. This electronic modification often results in enhanced metabolic stability and altered biological activity profiles compared to non-fluorinated analogs.

The specific substitution pattern present in this compound creates a unique electronic environment within the pyridine ring system. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly reduces the electron density of the aromatic ring, making the compound more susceptible to nucleophilic attack rather than electrophilic substitution. This electronic modification aligns with the general reactivity patterns observed for pyridine derivatives, where the nitrogen atom's electronegativity creates positions of reduced electron density that favor nucleophilic substitution reactions.

The presence of the methanol functional group at the 2-position provides an additional site for chemical modification and potential hydrogen bonding interactions. Pyridinemethanol derivatives, including compounds such as 2-pyridinemethanol and 4-pyridinemethanol, represent important synthetic intermediates that can be further functionalized through oxidation, esterification, or substitution reactions. The proximity of the methanol group to the pyridine nitrogen atom may create opportunities for intramolecular hydrogen bonding or coordination chemistry applications, depending on the specific chemical environment and reaction conditions.

Properties

IUPAC Name |

[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKBDYAIPBFIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borane-Mediated Reduction of 2-Cyano Derivatives

A prominent method involves the reduction of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine to the corresponding 2-(hydroxymethyl) derivative using borane reagents under inert atmosphere conditions.

Key reaction conditions and steps :

- The borane reagent is typically prepared in situ by reacting an alkali metal borohydride (potassium or sodium borohydride) with an acid such as hydrochloric acid, sulfuric acid, phosphoric acid, acetic acid, trifluoroacetic acid, or boron trifluoride diethyl etherate in an organic solvent.

- The organic solvent can be benzene, toluene, xylene, chlorobenzene, dichlorobenzene, 1,4-dioxane, acetonitrile, ethyl acetate, N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, or sulfolane.

- The reaction is conducted under nitrogen or argon atmosphere to avoid oxidation.

- The 2-cyano-3-chloro-5-(trifluoromethyl)pyridine is added dropwise to the cooled borane solution (-10 to 0 °C), stirred for 30-60 minutes, then heated to 30-35 °C for 1-3 hours.

- After completion, methanol is added dropwise (20-30 wt% relative to the nitrile precursor) and stirred at room temperature for 6-8 hours to quench excess borane and facilitate conversion.

- The reaction mixture is then concentrated under reduced pressure, and water (60-80 wt% relative to the nitrile precursor) is added to precipitate the product.

- The solid is filtered, washed, and dried to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol with high purity (~98%) and yield (~93%).

This method is described in detail in patent CN112552231B and provides a high-yield, scalable route to the target hydroxymethyl compound with controlled reaction parameters to optimize purity and yield.

| Parameter | Conditions/Details |

|---|---|

| Borane source | Borane dimethyl sulfide or borane tetrahydrofuran solution |

| Alkali metal borohydride | Potassium borohydride or sodium borohydride |

| Acid for borane preparation | HCl, H2SO4, H3PO4, Acetic acid, TFA, BF3·OEt2 |

| Solvents | Benzene, toluene, xylene, chlorobenzene, dioxane, etc. |

| Temperature (reduction) | -10 to 35 °C |

| Methanol addition | 20-30 wt% relative to nitrile precursor |

| Water addition for precipitation | 60-80 wt% relative to nitrile precursor |

| Atmosphere | Nitrogen or argon |

| Yield | ~93% |

| Purity | ~98% |

Multi-Step Synthesis Involving Oxidation and Reduction

Another approach involves starting from 2-chloro-3-(trifluoromethyl)pyridine and performing multi-step transformations:

- Initial oxidation of the pyridine ring or side chains using m-chloroperbenzoic acid or similar oxidants.

- Palladium-catalyzed reactions (e.g., Pd(PPh3)4) under reflux in solvents such as dioxane or hexane.

- Subsequent reduction steps using aqueous sodium hydroxide and methanol at ambient temperature for 1.5 hours to afford the hydroxymethyl derivative.

This approach is less direct but can be useful when starting materials or intermediates are readily available. Yields reported for intermediate steps are around 54% to 76%, depending on the specific reaction conditions and purification steps.

Preparation of Key Intermediate 3-Chloro-2-cyano-5-trifluoromethylpyridine

Since the borane reduction method relies on 2-cyano-3-chloro-5-(trifluoromethyl)pyridine as a precursor, its preparation is critical.

- Starting from 2,3-bis-chloro-5-trifluoromethylpyridine, an organic salt is formed by reaction with nucleophilic tertiary amines (e.g., triethylamine, 4-dimethylaminopyridine) in acetone or methanol under reflux.

- The organic salt is isolated by filtration and vacuum drying.

- Cyanide sources are then added in a biphasic system (organic solvent such as dichloromethane and water) at low temperatures (0-10 °C) to perform nucleophilic substitution, yielding the nitrile derivative.

- Acid-base workup and washing steps remove impurities.

- Final product is isolated by vacuum distillation under reduced pressure at 70-120 °C with yields around 85%.

This method avoids the use of highly toxic nitrile solvents and allows solvent recycling, reducing environmental impact and cost.

Summary Table of Preparation Routes

| Step | Method/Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Preparation of nitrile precursor | Nucleophilic substitution on 2,3-bis-chloro-5-trifluoromethylpyridine | Tertiary amine activator, cyanide, acetone, DCM, H2O, low temp | ~85 | Environmentally friendly solvents |

| Reduction to hydroxymethyl | Borane-mediated reduction | Borane solution (from NaBH4/KBH4 + acid), inert atmosphere, methanol quench | ~93 | High purity, scalable process |

| Alternative multi-step | Oxidation, Pd-catalyzed reactions, base hydrolysis | m-Chloroperbenzoic acid, Pd(PPh3)4, NaOH, MeOH | 54-76 | More complex, multiple steps |

Research Findings and Practical Considerations

- The borane reduction method offers superior yield and purity, making it preferred for industrial synthesis.

- The choice of acid in borane preparation influences reaction rate and selectivity.

- Maintaining inert atmosphere is critical to prevent oxidation of borane and intermediates.

- Methanol quenching is essential to fully convert borane intermediates to the desired alcohol.

- Water addition post-reaction facilitates crystallization and purification.

- Solvent choice affects solubility and reaction kinetics; mixed solvents allow optimization.

- The nitrile intermediate synthesis using tertiary amines as activators is advantageous due to lower toxicity solvents and ease of purification.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.

Major Products Formed

Oxidation: Formation of 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid.

Reduction: Formation of 5-chloro-3-(trifluoromethyl)pyridin-2-yl)methane.

Substitution: Formation of various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is utilized as a precursor in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for various substitution reactions. The compound can undergo oxidation to form ketones or aldehydes and can also participate in nucleophilic substitutions where the chloro group is replaced by other functional groups.

Industrial Production

In industrial settings, this compound is often produced using efficient synthetic routes that allow for scalability. Continuous flow synthesis methods are employed to enhance reaction control and yield, which are critical for large-scale applications.

Pharmacological Properties

Research indicates that this compound exhibits potential bioactivity, making it a candidate for drug discovery. Its interactions with biological targets suggest possible therapeutic effects, particularly in treating conditions such as cancer and neurological disorders .

Mechanism of Action

The compound may act by modulating specific biological pathways through its interaction with enzymes and receptors. For instance, it could inhibit enzymes involved in disease progression, thereby exerting therapeutic effects.

Agrochemical Applications

Trifluoromethylpyridine derivatives, including this compound, have been explored extensively in agrochemicals. These compounds have demonstrated efficacy as pesticides and herbicides due to their ability to disrupt biological processes in target organisms .

Medicinal Chemistry

In medicinal chemistry, studies have highlighted the potential of this compound in developing new pharmaceuticals. For example, research has focused on its role as an inhibitor of specific bacterial enzymes essential for cell viability, suggesting applications in antibiotic development .

Mechanism of Action

The mechanism of action of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Functional Comparisons

- Lipophilicity and Solubility: The trifluoromethyl group in the main compound enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability, while the hydroxymethyl group improves solubility in polar solvents. In contrast, the nitrile analog (5-Chloro-3-(trifluoromethyl)picolinonitrile) lacks a hydroxyl group, reducing hydrogen bonding capacity and aqueous solubility .

- Electronic Effects :

The -CF₃ group exerts strong electron-withdrawing effects, stabilizing the pyridine ring against nucleophilic attack. This contrasts with the electron-donating methoxy group in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (), which increases electron density on the aromatic system . - The imidazo-fused analog () adds planar rigidity, which may enhance intercalation with biological macromolecules .

Biological Activity

(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, supported by data tables and relevant studies.

The compound belongs to the class of trifluoromethyl pyridine derivatives, characterized by their unique physicochemical properties due to the presence of fluorine atoms. These properties significantly influence their biological activities and interactions with various biochemical pathways.

Target Interactions

Trifluoromethyl pyridine derivatives, including this compound, have been shown to interact with multiple molecular targets, leading to various biological effects. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to target proteins, which is crucial for their pharmacological activity .

Biochemical Pathways

Research indicates that these compounds may affect several biochemical pathways, including those involved in inflammation and microbial resistance. The precise mechanisms often involve modulation of enzyme activity or interference with cellular signaling pathways .

Antimicrobial Activity

One of the primary areas of investigation for this compound is its antimicrobial properties. Studies have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial strains .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Level | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Low |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A recent study evaluated the efficacy of this compound against MRSA. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as an alternative treatment option for resistant infections .

- Inflammation Model : In an experimental model of acute inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests a promising role in managing inflammatory diseases .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are necessary to fully understand its metabolism and potential toxicity in vivo .

Q & A

Basic: What are the recommended synthetic routes for (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol?

Methodological Answer:

A common approach involves halogenation and reduction steps. For example, starting from a pre-functionalized pyridine scaffold, introduce chlorine and trifluoromethyl groups via nucleophilic substitution or transition metal-catalyzed reactions. Subsequent reduction of a carbonyl intermediate (e.g., aldehyde or ketone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the methanol derivative. Optimization of reaction solvents (e.g., DMF or DMSO) and temperature (60–100°C) is critical to minimize side reactions .

Advanced: How can reaction selectivity be improved during the synthesis of trifluoromethyl- and chloro-substituted pyridine intermediates?

Methodological Answer:

To enhance selectivity:

- Use protecting groups for the hydroxyl moiety during halogenation to prevent undesired substitution.

- Employ palladium catalysts (e.g., Pd(PPh₃)₄) for regioselective trifluoromethylation at the 3-position, as steric and electronic effects favor this site.

- Monitor reaction progress via HPLC-MS to detect intermediates and adjust stoichiometry dynamically. Contradictions in yield between batch reactions often arise from trace moisture; thus, rigorous drying of reagents/solvents is essential .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the hydroxyl proton (δ ~4.8–5.2 ppm, broad) and pyridine ring protons (δ ~7.5–8.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ ~-60 to -70 ppm).

- IR Spectroscopy : Confirm the -OH stretch (~3200–3500 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.05 for C₇H₆ClF₃NO) .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoromethyl group is strongly electron-withdrawing, which:

- Deactivates the pyridine ring toward electrophilic substitution but activates it toward nucleophilic attack at the 2- and 4-positions.

- Introduces steric hindrance, limiting access to the 3-position. For Suzuki-Miyaura couplings, use bulky ligands (e.g., SPhos) to prevent homocoupling. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Drug Discovery : As a building block for kinase inhibitors or antiviral agents, leveraging the trifluoromethyl group’s metabolic stability and chlorine’s role in enhancing binding affinity.

- Proteolysis-Targeting Chimeras (PROTACs) : The hydroxyl group facilitates linker attachment for E3 ligase recruitment.

- In Vitro Bioactivity Screening : Tested against cancer cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity of derivatives?

Methodological Answer:

- Substituent Variation : Replace chlorine with bromine or iodine to study halogen bonding effects. Replace the hydroxyl group with esters or ethers to modulate solubility.

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., EGFR).

- Contradictory Data Resolution : If bioactivity varies unexpectedly between analogs, perform X-ray crystallography to confirm binding modes and rule out crystal packing artifacts .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO or DMF. Use co-solvents (e.g., PEG-400) for in vitro assays.

- Stability : Susceptible to oxidation at the hydroxyl group; store under inert gas (N₂/Ar) at -20°C. Monitor degradation via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced: How can computational tools predict synthetic pathways and physicochemical properties?

Methodological Answer:

- Retrosynthesis : Use AI platforms (e.g., IBM RXN) to propose routes from commercial precursors.

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), topological polar surface area (TPSA ~50 Ų), and blood-brain barrier permeability.

- Contradiction Management : If predicted logP (e.g., 2.5) conflicts with experimental data (e.g., 3.0), re-evaluate solvent systems for partitioning assays .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing.

- Toxicity : Limited data available; assume acute toxicity (LD₅₀ ~500 mg/kg in rodents).

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- Dynamic Exchange : If -OH proton signals are missing, check for exchange broadening; use deuterated DMSO to slow exchange.

- Impurity Analysis : Compare experimental NMR with simulated spectra (e.g., ACD/Labs) to identify byproducts.

- Crystallography : Resolve ambiguities in regiochemistry via single-crystal X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.